2-(Trimethylsilyl)ethanol

Catalog No.
S593808
CAS No.
2916-68-9
M.F
C5H14OSi
M. Wt
118.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)ethanol

CAS Number

2916-68-9

Product Name

2-(Trimethylsilyl)ethanol

IUPAC Name

2-trimethylsilylethanol

Molecular Formula

C5H14OSi

Molecular Weight

118.25 g/mol

InChI

InChI=1S/C5H14OSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3

InChI Key

ZNGINKJHQQQORD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCO

Synonyms

(2-Hydroxyethyl)trimethylsilane; 2-(Trimethylsilanyl)ethanol; 2-(Trimethylsilyl)ethyl Alcohol; NSC 96784; β-(Trimethylsilyl)ethanol

Canonical SMILES

C[Si](C)(C)CCO

Protecting Group Chemistry

One of the most prominent applications of 2-(Trimethylsilyl)ethanol is as a protecting group in organic synthesis.

  • Hydroxyl (OH) protection: TMSE can be used to temporarily protect hydroxyl groups in molecules, allowing for selective modification of other functional groups without affecting the OH group. This is particularly useful in complex molecule synthesis where specific functionalities need to be targeted.
  • Carboxyl (COOH) protection: Similar to hydroxyl groups, 2-(Trimethylsilyl)ethanol can also protect carboxylic acid functionalities present in molecules. This allows for further manipulations without affecting the COOH group.
  • Amino (NH2) and Phosphoryl (PO4) protection: Although less common, TMSE can also be used to protect amino and phosphoryl groups under specific reaction conditions.

The advantage of using 2-(Trimethylsilyl)ethanol as a protecting group lies in its ease of introduction and removal under mild reaction conditions. This makes it a valuable tool for chemists to achieve selective modifications in complex molecules.

Precursor Synthesis

-(Trimethylsilyl)ethanol can serve as a precursor for the synthesis of other valuable compounds:

  • Trimethylsilyl (TMS) derivatives: TMSE reacts with aromatic fluorides to form trimethylsilyl derivatives, which are useful intermediates in various organic transformations.
  • Teoc-protected amines: By reacting with isocyanates, 2-(Trimethylsilyl)ethanol can be used to synthesize teoc-protected amines. These protected amines are valuable building blocks in peptide synthesis and other applications.

Other Applications

Beyond the aforementioned uses, 2-(Trimethylsilyl)ethanol finds applications in:

  • NMR spectroscopy: Due to its unique chemical shift, TMSE is sometimes used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy for referencing chemical shifts of other compounds.
  • Silylation reactions: 2-(Trimethylsilyl)ethanol can act as a silylating agent for certain functional groups under specific reaction conditions.

2-(Trimethylsilyl)ethanol is an organosilicon compound with the molecular formula C5_5H14_{14}OSi and a molecular weight of 118.25 g/mol. It is characterized by the presence of a trimethylsilyl group attached to the second carbon of an ethanol molecule. This compound appears as a colorless liquid and is noted for its stability and versatility in various

, notably in copper-catalyzed coupling reactions. It can facilitate the formation of carbon-carbon bonds under mild conditions, making it a valuable reagent in synthetic organic chemistry . Additionally, it can undergo desilylation to yield ethanol or other derivatives, which is useful in further synthetic applications .

Several methods for synthesizing 2-(Trimethylsilyl)ethanol have been reported:

  • Reaction with Chlorotrimethylsilane: Ethanol reacts with chlorotrimethylsilane in the presence of a base to produce 2-(Trimethylsilyl)ethanol.
  • Hydrosilylation: The compound can be synthesized through the hydrosilylation of ethylene with trimethylsilane under catalytic conditions.
  • Direct Silylation: Ethanol can be directly silylated using trimethylsilyl chloride in the presence of a catalyst .

2-(Trimethylsilyl)ethanol has various applications in organic synthesis, particularly:

  • As a Silylating Agent: It is used to protect alcohol functional groups during multi-step syntheses.
  • In Catalysis: Its ability to act as an alcohol equivalent allows for efficient coupling reactions in organic synthesis.
  • In Material Science: It serves as a precursor for silicon-containing polymers and materials .

Several compounds share structural or functional similarities with 2-(Trimethylsilyl)ethanol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
TrimethylsilanolC3_3H10_{10}OSiA simpler alcohol without the ethyl group; less versatile.
Tert-ButyltrimethylsilaneC7_7H18_{18}OSiMore sterically hindered; used mainly as a protecting group.
1-(Trimethylsilyl)ethanolC5_5H14_{14}OSiDifferent position of silyl group; affects reactivity.

The unique aspect of 2-(Trimethylsilyl)ethanol lies in its combination of both an ethanol backbone and a trimethylsilyl group at the second carbon, allowing for diverse applications in organic synthesis that may not be achievable with simpler or differently substituted analogues .

UNII

GF24TDM0VO

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2916-68-9

Wikipedia

2-(Trimethylsilyl)ethanol

Dates

Modify: 2023-08-15
Zhu et al. Enantioselective iron-catalysed O-H bond insertions. Nature Chemistry, doi: 10.1038/nchem.651, published online 9 May 2010 http://www.nature.com/nchem

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